
Anticancer agent 139
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound has gained attention due to its ability to interact with specific molecular targets and pathways involved in cancer progression.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 139 involves multiple steps, including the formation of key intermediates and final product purification. The synthetic route typically starts with the preparation of a pyrimidine derivative, followed by various substitution reactions to introduce functional groups that enhance its anticancer activity . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process. Additionally, purification methods like crystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Anticancer agent 139 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Ammonia, amines
Electrophiles: Alkyl halides, acyl chlorides
Major Products Formed
Scientific Research Applications
Anticancer agent 139 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity and stability of pyrimidine derivatives.
Biology: Investigated for its effects on cellular processes, such as cell cycle regulation, apoptosis, and DNA repair.
Mechanism of Action
Anticancer agent 139 exerts its effects by interacting with specific molecular targets and pathways involved in cancer progression. It has been shown to form π–cationic interactions with the residue Lys352 of tubulin, which disrupts microtubule dynamics and inhibits cell division . Additionally, it may induce apoptosis by increasing intracellular reactive oxygen species levels and decreasing mitochondrial membrane potential .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Anticancer agent 139 include:
Pyrimidooxadiazine derivatives: These compounds also exhibit potent anticancer activity and share structural similarities with this compound.
Quinoxaline derivatives: Known for their broad spectrum of biological activities, including anticancer properties.
Chalcone derivatives: These compounds have shown potential in anticancer therapy due to their ability to disrupt various cellular processes.
Uniqueness
This compound is unique due to its specific interaction with tubulin and its ability to induce apoptosis through multiple pathways. Its structural features and functional groups contribute to its high potency and selectivity against cancer cells, making it a promising candidate for further development as an anticancer drug.
Properties
Molecular Formula |
C16H12F3N3O |
|---|---|
Molecular Weight |
319.28 g/mol |
IUPAC Name |
N-(2,4-dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C16H12F3N3O/c1-8-3-4-13(9(2)5-8)20-16-22-21-15(23-16)10-6-11(17)14(19)12(18)7-10/h3-7H,1-2H3,(H,20,22) |
InChI Key |
YVXYCCNBPZAKMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NN=C(O2)C3=CC(=C(C(=C3)F)F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



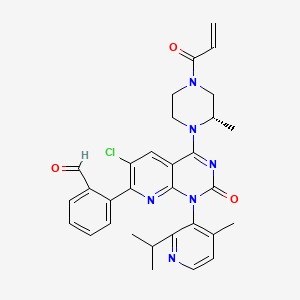
![[(2R,4S,5R)-3,4-diacetyloxy-5-[2,4-dioxo-5-(trifluoromethyl)pyrimidin-1-yl]oxolan-2-yl]methyl acetate](/img/structure/B12396190.png)
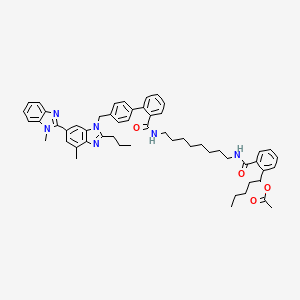
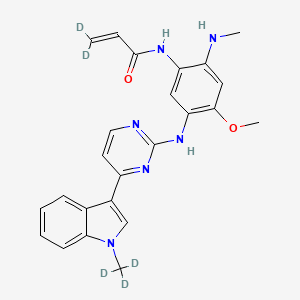
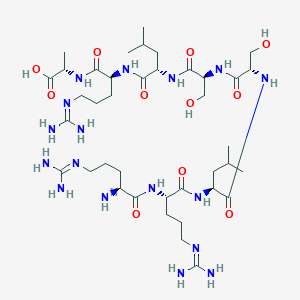

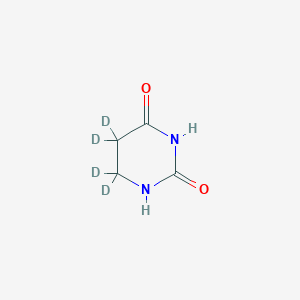
![[(2S,3S,5S)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl] phosphono hydrogen phosphate](/img/structure/B12396233.png)


![2-[2-[2-(4-Isothiocyanatobutylsulfinyl)ethoxy]-5-prop-2-enylphenyl]-4-prop-2-enylphenol](/img/structure/B12396252.png)

![3-[1-[[1-(1-Benzofuran-2-ylmethyl)indole-7-carbonyl]amino]cyclopropyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B12396259.png)
